methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization: The intermediate product undergoes cyclization to form the pyrano[3,2-c]pyridine core.
Functional Group Introduction:
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Addition: The compound can undergo addition reactions, particularly at the double bonds within the pyrano[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Addition Reagents: Hydrogen gas (H₂) with a catalyst, such as palladium on carbon (Pd/C)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties can be exploited to develop new products with specific characteristics.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Methyl 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Uniqueness
The uniqueness of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific combination of functional groups and its structural framework. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C22H23ClN2O5 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-12-9-16-18(21(26)25(12)11-15-7-4-8-29-15)17(13-5-3-6-14(23)10-13)19(20(24)30-16)22(27)28-2/h3,5-6,9-10,15,17H,4,7-8,11,24H2,1-2H3 |
InChI Key |
JPIWEYDYKWSXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4CCCO4 |
Origin of Product |
United States |
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